1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of 1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common synthetic route includes the reaction of 3-amino-1-benzylpyrazole with 2-chloro-6-(methylthio)pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivative.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and the presence of a base or acid catalyst. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity against certain biological targets, making it a candidate for drug discovery and development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolopyrimidine derivatives, such as:
This compound: Known for its kinase inhibitory activity.
2-amino-1-benzylpyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar biological activities.
6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the benzyl group but retains similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-benzyl-6-methylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-19-13-15-11-10(12(18)16-13)7-14-17(11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDASYFVMLHAOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CC3=CC=CC=C3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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